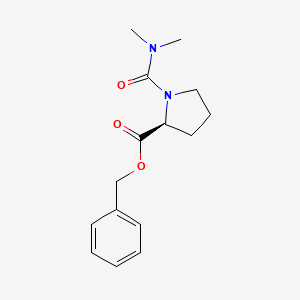
N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including catalysis, organic synthesis, and material science.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide has diverse applications in scientific research due to its unique structure and properties. It is used in:
Catalysis: The compound’s structure allows it to act as a catalyst in various chemical reactions.
Organic Synthesis: It is utilized in the synthesis of complex organic molecules.
Material Science: The compound’s properties make it suitable for use in developing new materials.
Mécanisme D'action
The mechanism by which N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide exerts its effects involves interactions with specific molecular targets and pathways. detailed information on the exact molecular targets and pathways is not provided in the available sources.
Comparaison Avec Des Composés Similaires
N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide can be compared with other similar compounds in terms of its structure and applications. Some similar compounds include:
- N-(2,6-Bis(isopropyl)phenyl)formamide
- N-(phenylcyclopentyl)formamide
These compounds share structural similarities but may differ in their specific applications and properties.
Propriétés
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO/c1-17(2)20-13-10-14-21(18(3)4)22(20)25-23(26)24(15-8-9-16-24)19-11-6-5-7-12-19/h5-7,10-14,17-18H,8-9,15-16H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXAUCOYYYUCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2882590.png)
![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2882591.png)
![2-(4-ethoxyphenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2882592.png)
![4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2882593.png)

![2-(cyclopentylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2882595.png)


![4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2882605.png)


![5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882610.png)
